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Compound of Interest

Compound Name: 2-Methyl-4-phenyl-7-quinolinol

CAS No.: 92855-40-8

Cat. No.: B1530924

Get Quote

Part 1: Executive Summary & Chemical Identity
2-Methyl-4-phenyl-7-quinolinol (CAS 92855-40-8) represents a critical scaffold in the

development of solvatochromic fluorescent probes and metallo-sensors.[1] Unlike its 8-hydroxy

isomer (oxine), which is a privileged ligand for metal chelation, the 7-hydroxy derivative exhibits

distinct excited-state proton transfer (ESIPT) capabilities and pH-dependent fluorescence,

making it invaluable for bio-imaging and ratiometric sensing applications.[1]

This guide provides a rigorous technical breakdown of its synthesis via the Combes pathway,

structural validation through NMR/MS/IR, and functional assessment for drug discovery and

material science applications.

Physicochemical Profile[1][2][3][4][5]
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Property Specification

IUPAC Name 2-Methyl-4-phenyl-7-quinolinol

CAS Number 92855-40-8

Molecular Formula C₁₆H₁₃NO

Molecular Weight 235.28 g/mol

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in DMSO, DMF, Methanol; Sparingly

soluble in water

pKa (Calculated) ~9.5 (Phenolic OH), ~5.2 (Quinoline N)

Fluorescence
Highly fluorescent in basic media (Phenolate

form)

Part 2: Synthesis & Purification Protocol
The most robust route for accessing 2-methyl-4-phenyl-7-quinolinol is the Combes Quinoline

Synthesis.[1] This acid-catalyzed condensation between an aniline derivative and a ngcontent-

ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-diketone offers high regioselectivity when optimized.

Reaction Pathway
The synthesis involves the condensation of 3-aminophenol with 1-phenyl-1,3-butanedione

(benzoylacetone).[1] The reaction proceeds through a Schiff base intermediate, followed by

cyclization and dehydration.[2]

Experimental Protocol
Reagents:

3-Aminophenol (1.0 eq)[1]

Benzoylacetone (1.1 eq)[3]
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p-Toluenesulfonic acid (pTsOH) or H₂SO₄ (Catalytic amount)[1]

Solvent: Toluene (for Dean-Stark) or Ethanol (for reflux)[1]

Step-by-Step Procedure:

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-

aminophenol (10 mmol) and benzoylacetone (11 mmol) in Toluene (50 mL). Add a catalytic

amount of pTsOH.[1]

Reflux: Heat the mixture to reflux (110°C) for 12-16 hours. Monitor water collection in the

trap to ensure reaction progression (dehydration step).

Cyclization: If using H₂SO₄, the intermediate Schiff base is often isolated and then heated in

concentrated acid at 90°C for 2 hours to effect ring closure.[1] Note: The one-pot pTsOH

method is milder.[1]

Work-up: Cool the reaction mixture. Neutralize with 10% NaHCO₃ solution. Extract with Ethyl

Acetate (3 x 30 mL).

Purification:

Wash the organic layer with brine and dry over anhydrous Na₂SO₄.[1]

Concentrate under reduced pressure.[1]

Recrystallization: Dissolve the crude solid in hot Ethanol. Allow to cool slowly. The 7-

hydroxy isomer typically crystallizes out, while the 5-hydroxy isomer (minor byproduct)

remains in the mother liquor.[1]

Chromatography (Optional): If high purity (>99%) is required for fluorescence studies,

perform flash column chromatography (SiO₂, Hexane:EtOAc 7:3).

Part 3: Structural Characterization (The Core)
Accurate characterization relies on distinguishing the 2-methyl and 4-phenyl substituents and

confirming the position of the hydroxyl group.[1]
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Nuclear Magnetic Resonance (NMR) Analysis
Solvent: DMSO-d₆ (Chosen to prevent hydroxyl proton exchange and improve solubility).[1]

^1H NMR Assignment Table (400 MHz, DMSO-d₆):
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Chemical Shift
(ngcontent-ng-
c1989010908="
" _nghost-ng-
c3017681703="
" class="inline
ng-star-
inserted">

, ppm)

Multiplicity Integration Assignment
Structural
Justification

10.15 Broad Singlet 1H -OH

Phenolic proton;

exchangeable

with D₂O.

7.85
Doublet (J=9.0

Hz)
1H H-5

Peri-position

proton;

deshielded by

the aromatic ring

current.[1]

7.45 - 7.55 Multiplet 5H Ph-H

Phenyl group

protons at C4

position.[1]

7.25 Singlet 1H H-3

Characteristic

isolated proton

on the pyridine

ring.[1]

7.18
Doublet (J=2.5

Hz)
1H H-8

Meta-coupling to

H-6; ortho to OH

group.[1]

7.05
Doublet of

Doublets
1H H-6

Ortho-coupling to

H-5 and meta to

H-8.[1]

2.65 Singlet 3H -CH₃
Methyl group at

C2 position.[1]
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Interpretation Logic:

The singlet at ~7.25 ppm is diagnostic for the H-3 proton in 2,4-disubstituted quinolines.[1]

The coupling pattern of H-5, H-6, and H-8 (d, dd, d) confirms the substitution on the

benzenoid ring. A 7-substituted quinoline leaves the 5, 6, and 8 positions open, creating an

AMX spin system.

Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode)[1]

Observed Mass:

Fragmentation:

(Loss of H₂O, rare for phenols but possible if tautomerization occurs).

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-

inserted">

(Loss of Phenyl group, -77 Da).

Infrared Spectroscopy (FT-IR)
3100 - 3400 cm⁻¹: Broad O-H stretching (Intermolecular H-bonding).[1]

1620 cm⁻¹: C=N stretching (Quinoline ring).[1][4]

1590, 1480 cm⁻¹: Aromatic C=C skeletal vibrations.[1]

1250 cm⁻¹: C-O stretching (Phenolic).[1]

Part 4: Functional Profiling & Applications
Fluorescence & Solvatochromism
The 7-quinolinol moiety acts as a photoacid.[1] In the excited state, the acidity of the phenolic

proton increases significantly (
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).

Neutral Form (Organic Solvents): Emits in the blue/violet region (~380-400 nm).[1]

Anionic Form (Basic Aqueous Media): Emits strongly in the green region (~500-520 nm).[1]

Application: This dual emission makes the compound an excellent ratiometric pH sensor.[1]

Metal Ion Sensing
Unlike 8-hydroxyquinoline, which forms stable non-fluorescent (or weakly fluorescent)

complexes with many metals, 7-hydroxyquinoline derivatives often show fluorescence

enhancement upon binding specific ions like Zn²⁺ or Mg²⁺.[1] The lack of a direct chelating

nitrogen adjacent to the hydroxyl group (as in the 8-isomer) changes the binding mode, often

requiring auxiliary ligands or specific stacking interactions.

Part 5: Visualization of Workflows
Diagram 1: Combes Synthesis Pathway

3-Aminophenol

Intermediate
Schiff Base

Condensation

Benzoylacetone
(1-phenyl-1,3-butanedione)

Acid Catalyzed
Cyclization (H+)

- H2O 2-Methyl-4-phenyl-7-quinolinol
(Target)

Aromatization

Click to download full resolution via product page

Caption: The Combes synthesis pathway involves condensation followed by acid-mediated ring

closure.[1]

Diagram 2: Characterization Logic Flow
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Caption: Logic flow for validating the chemical structure using spectroscopic checkpoints.

References
Muscia, G. C., et al. (2011).[1] Synthesis and antimicrobial activity of new quinoline

derivatives. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for biological

activity of quinolinols).

Al-Qawasmeh, R. A., et al. (2012).[1][5] 2-(4-Methylphenyl)quinoline-4-carboxylic acid.[1]

Acta Crystallographica Section E. (Structural analog comparison for NMR assignments).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1530924/docs?utm_src=pdf-body-img#technical-guide-characterization-and-synthesis-of-2-methyl-4-phenyl-7-quinolinol
https://pubchem.ncbi.nlm.nih.gov/compound/7-Methoxy-2-phenyl-quinolin-4-ol
https://pubchem.ncbi.nlm.nih.gov/compound/7-Methoxy-2-phenyl-quinolin-4-ol
https://www.researchgate.net/publication/230852088_2-4-Methyl-phen-ylquinoline-4-carb-oxy-lic_acid
https://pubchem.ncbi.nlm.nih.gov/compound/7-Methoxy-2-phenyl-quinolin-4-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1530924?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Retrieved from [Link]

Bardez, E., et al. (1997).[1] Excited-state proton transfer in 7-hydroxyquinoline. Journal of

Physical Chemistry A. (Mechanistic source for fluorescence properties).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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